molecular formula C20H40 B3051993 2-Octyl-1-dodecene CAS No. 37624-31-0

2-Octyl-1-dodecene

Cat. No.: B3051993
CAS No.: 37624-31-0
M. Wt: 280.5 g/mol
InChI Key: NEAFLGWVOVUKRO-UHFFFAOYSA-N
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Description

2-Octyl-1-dodecene is an organic compound with the chemical formula C20H40. It is a branched-chain alkene, specifically a long-chain hydrocarbon with a double bond. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

2-Octyl-1-dodecene can be synthesized through the oligomerization of ethylene, a process that involves the polymerization of ethylene molecules to form longer carbon chains. This process can be catalyzed by various catalysts, including Ziegler-Natta catalysts and metallocene catalysts. The reaction conditions typically involve high temperatures and pressures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-Octyl-1-dodecene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes. Common reducing agents include hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: This reaction involves the replacement of one functional group with another. For example, halogenation can occur where a hydrogen atom is replaced by a halogen atom using reagents such as chlorine or bromine.

Scientific Research Applications

2-Octyl-1-dodecene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: It is used in the study of lipid metabolism and the effects of long-chain hydrocarbons on biological systems.

    Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: It is used in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Octyl-1-dodecene involves its interaction with various molecular targets and pathways. As a hydrophobic compound, it can interact with lipid membranes, affecting their fluidity and permeability. It can also undergo metabolic transformations in biological systems, leading to the formation of various metabolites that can exert different biological effects .

Comparison with Similar Compounds

2-Octyl-1-dodecene can be compared with other similar compounds such as:

    1-Decene: Another long-chain alkene with similar chemical properties but a different molecular structure.

    2-Octyl-1-dodecanol: A branched-chain alcohol derived from this compound through oxidation. It has different physical and chemical properties due to the presence of the hydroxyl group.

    2-Octyl-1-dodecanoic acid: A carboxylic acid derived from this compound through further oxidation. .

This compound stands out due to its unique branched structure and its applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

9-methylidenenonadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h3-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAFLGWVOVUKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=C)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453581
Record name 2-Octyl-1-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37624-31-0
Record name 9-Methylenenonadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37624-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octyl-1-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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